

An In-depth Technical Guide to the Structure and Stereochemistry of D-Glucal

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Compound of Interest

Compound Name: *d-Glucal*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Glucal, a cyclic enol ether derived from D-glucose, is a pivotal building block in modern carbohydrate chemistry. Its unique structural features, particularly the endocyclic double bond, render it a versatile precursor for the synthesis of a wide array of complex carbohydrates and glycoconjugates, including oligosaccharides, 2-deoxy sugars, and various natural products.^[1] This guide provides a comprehensive overview of the structure, stereochemistry, and key reactions of **D-Glucal**, intended to serve as a valuable resource for professionals in chemical research and drug development.

Structure and Stereochemistry of D-Glucal

D-Glucal, systematically named 1,5-anhydro-2-deoxy-D-arabino-hex-1-enitol, possesses the chemical formula $C_6H_{10}O_4$ and a molecular weight of 146.14 g/mol.^[2] The presence of the double bond between C1 and C2 flattens the pyranose ring into a half-chair conformation. The stereochemistry at C3, C4, and C5 is inherited from its parent sugar, D-glucose.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for **D-Glucal** is presented in the table below. This information is crucial for its identification and characterization in experimental settings.

Property	Value	Reference(s)
IUPAC Name	(2R,3S,4R)-2-(hydroxymethyl)-3,4-dihydro-2H-pyran-3,4-diol	[2]
CAS Number	13265-84-4	[2]
Molecular Formula	C ₆ H ₁₀ O ₄	[2]
Molecular Weight	146.14 g/mol	[2]
Appearance	White to off-white solid	[1]
Melting Point	58-60 °C	[1]
Optical Rotation	[α] _D ²¹ -7° (c = 1.9 in H ₂ O)	
¹ H NMR (CDCl ₃ , 300 MHz) δ (ppm)	6.47 (d, 1H, H-1), 4.80 (dd, 1H, H-2), 4.25-4.15 (m, 1H, H-5), 3.95-3.80 (m, 2H, H-6a, H-6b), 3.75-3.65 (m, 1H, H-4), 3.60-3.50 (m, 1H, H-3)	[3]
¹³ C NMR (CDCl ₃ , 75 MHz) δ (ppm)	145.0 (C-1), 99.5 (C-2), 78.5 (C-5), 68.0 (C-3), 66.5 (C-4), 61.0 (C-6)	[3]

Note: NMR data can vary slightly depending on the solvent and experimental conditions.

Solid-State Conformation

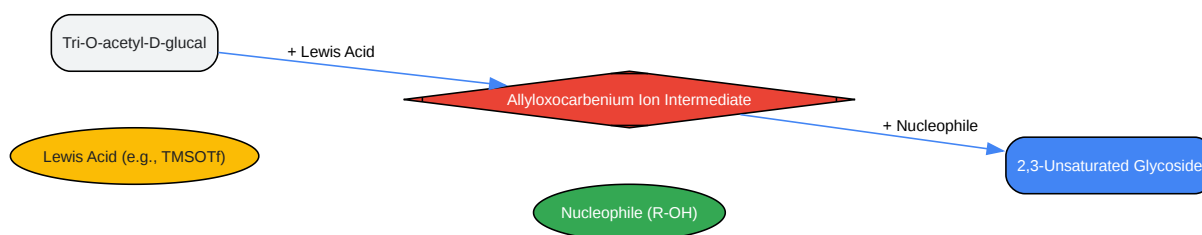
X-ray crystallographic studies of derivatives, such as the tri-O-acetyl-**D-glucal** dimer, have provided valuable insights into the solid-state conformation of the **D-glucal** ring system. These studies confirm the half-chair conformation of the pyranoid ring.[4]

Key Reactions of D-Glucal

The reactivity of **D-Glucal** is dominated by its electron-rich double bond, making it susceptible to electrophilic attack and a versatile partner in various cycloaddition and rearrangement reactions.

The Ferrier Rearrangement

One of the most powerful applications of **D-glucal** and its derivatives is the Ferrier rearrangement. This reaction, typically catalyzed by a Lewis acid, involves the allylic rearrangement of the glycal to form 2,3-unsaturated glycosides. This provides a facile route to a variety of complex carbohydrate structures.



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Caption: The Ferrier Rearrangement of Tri-O-acetyl-**D-glucal**.

Epoxidation

The double bond of **D-glucal** can be readily epoxidized to form 1,2-anhydrosugars. These epoxides are valuable intermediates for the synthesis of various glycosides, as the epoxide ring can be opened by nucleophiles with high regio- and stereoselectivity.^{[5][6]}

Cycloaddition Reactions

D-Glucal can participate as a dienophile in [4+2] cycloaddition reactions, providing access to novel bicyclic carbohydrate derivatives. This reactivity opens avenues for the synthesis of carbasugars and other complex carbocyclic structures.^[7]

Experimental Protocols

Synthesis of 3,4,6-Tri-O-acetyl-D-glucal

This protocol describes the synthesis of the commonly used protected form of **D-glucal**.

Materials:

- D-Glucose
- Acetic anhydride
- Red phosphorus
- Bromine
- Zinc dust
- Copper(II) sulfate solution
- Sodium acetate
- Acetic acid
- Diethyl ether
- Petroleum ether

Procedure:

- Acetobromoglucose is first prepared from D-glucose, acetic anhydride, red phosphorus, and bromine according to established procedures.
- A mixture of zinc dust (activated with copper(II) sulfate solution) and sodium acetate in 50% aqueous acetic acid is prepared in a reaction flask equipped with a mechanical stirrer and a dropping funnel.
- A solution of acetobromoglucose in acetic acid is added dropwise to the stirred zinc suspension while maintaining the temperature below 20°C.
- After the addition is complete, the mixture is stirred for an additional 2 hours.
- The reaction mixture is filtered, and the filtrate is extracted with diethyl ether.

- The ether extracts are combined, washed with water, saturated sodium bicarbonate solution, and brine, and then dried over anhydrous sodium sulfate.
- The solvent is removed under reduced pressure, and the resulting syrup is purified by crystallization from diethyl ether and petroleum ether to afford 3,4,6-tri-O-acetyl-**D-glucal**.^[8]

Ferrier Rearrangement for the Synthesis of a C-Glycoside

This protocol provides an example of a Lewis acid-catalyzed Ferrier rearrangement to form a C-glycoside.

Materials:

- Tri-O-acetyl-**D-glucal**
- Silyl ketene acetal
- Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
- Dichloromethane (CH₂Cl₂)
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

- Dissolve tri-O-acetyl-**D-glucal** in a mixture of CH₂Cl₂ and acetonitrile in a flask and cool to -5°C.
- Add the silyl ketene acetal to the cooled solution.
- Slowly add a solution of TMSOTf in CH₂Cl₂ via an addition funnel over 30 minutes, maintaining the temperature at -5°C.
- After the addition is complete, stir the reaction mixture at -5°C for 2 hours.
- Quench the reaction by slowly pouring the mixture into a saturated aqueous NaHCO₃ solution.

- Separate the organic layer, and extract the aqueous layer with CH_2Cl_2 .
- Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield the desired C-glycoside.^[9]

Epoxidation of 3,4,6-Tri-O-benzyl-D-glucal

This protocol describes the epoxidation of a protected **D-glucal** derivative using in situ generated dimethyldioxirane (DMDO).

Materials:

- 3,4,6-Tri-O-benzyl-**D-glucal**
- Dichloromethane (CH_2Cl_2)
- Acetone
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Oxone® (potassium peroxydisulfate)
- Water

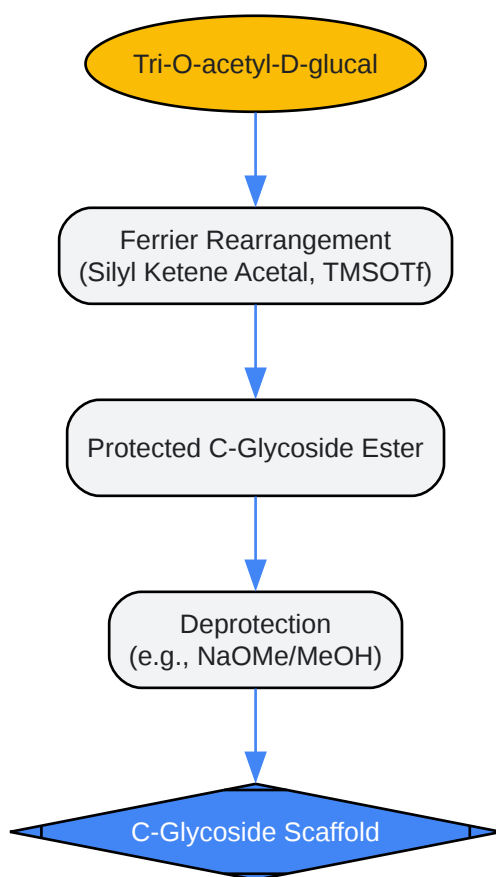
Procedure:

- In a flask, prepare a biphasic solution of 3,4,6-tri-O-benzyl-**D-glucal** in CH_2Cl_2 , acetone, and saturated aqueous NaHCO_3 , and cool it in an ice bath.
- To the vigorously stirred solution, add a solution of Oxone® in water dropwise over 15 minutes.
- Continue vigorous stirring at 0°C for 30 minutes and then at room temperature for an additional 6 hours.
- Separate the organic phase and extract the aqueous phase with CH_2Cl_2 .

- Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to give the 1,2-anhydrosugar.[5]

Synthetic Workflow: Multi-step Synthesis of a C-Glycoside Scaffold

D-Glucal is a valuable starting material for the multi-step synthesis of complex molecules. The following diagram illustrates a typical workflow for the synthesis of a C-glycoside scaffold, which can be a precursor for diversity-oriented synthesis.



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Caption: Workflow for the synthesis of a C-glycoside scaffold from **D-glucal**.

Conclusion

D-Glucal stands as a cornerstone in synthetic carbohydrate chemistry, offering a gateway to a vast landscape of molecular complexity. Its well-defined structure and stereochemistry, coupled

with the high reactivity of its enol ether moiety, make it an indispensable tool for researchers in drug discovery and the life sciences. A thorough understanding of its properties and reaction mechanisms, as detailed in this guide, is essential for leveraging its full potential in the synthesis of novel and biologically significant molecules.

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References

- 1. nbinnno.com [nbinnno.com]
- 2. D-(+)-Glucal | C₆H₁₀O₄ | CID 2734736 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Tri-O-acetyl-D-glucal(2873-29-2) 1H NMR [m.chemicalbook.com]
- 4. copresearch.pacific.edu [copresearch.pacific.edu]
- 5. researchgate.net [researchgate.net]
- 6. Direct epoxidation of D-glucal and D-galactal derivatives with in situ generated DMDO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. uobabylon.edu.iq [uobabylon.edu.iq]
- 9. Large-Scale Synthesis of All Stereoisomers of a 2,3-Unsaturated C-Glycoside Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
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